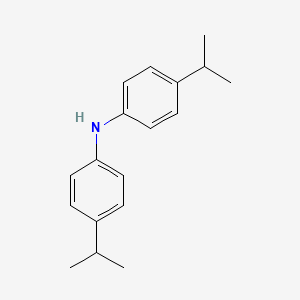

Bis(4-isopropylphenyl)amine

Vue d'ensemble

Description

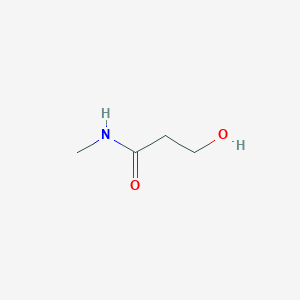

“Bis(4-isopropylphenyl)amine” is a chemical compound with the formula C18H23N . It has a molecular weight of 253.38 g/mol . It is used for research purposes and is not intended for human use.

Synthesis Analysis

The synthesis of “Bis(4-isopropylphenyl)amine” involves various chemical reactions. For instance, it can be synthesized by heating N,N-Di-(4-isopropylphenyl)amine N-Acetyl-N,N-di (4-isopropylphenyl)amine in 20% aqueous ethanol . The reaction is monitored by thin-layer chromatography. After 30 hours, the ethanolic solution is poured into distilled water, and the precipitate is filtered off, dissolved in dichloromethane, and dried with sodium sulphate .Molecular Structure Analysis

The molecular structure of “Bis(4-isopropylphenyl)amine” consists of 19 heavy atoms, 12 of which are aromatic heavy atoms . The molecule has 4 rotatable bonds, 0.0 H-bond acceptors, and 1.0 H-bond donors .Chemical Reactions Analysis

“Bis(4-isopropylphenyl)amine” undergoes various chemical reactions. For instance, it can react with tri-tert-butyl phosphine, sodium t-butanolate, and palladium diacetate in toluene at 100℃ under argon flow .Physical And Chemical Properties Analysis

“Bis(4-isopropylphenyl)amine” has a high gastrointestinal absorption and is not BBB permeant . It is a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor . Its Log Kp (skin permeation) is -3.78 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 3.51 . It is moderately soluble with a solubility of 0.00153 mg/ml or 0.00000605 mol/l .Applications De Recherche Scientifique

Polyamidoamines (PAAs) Production

“Bis(4-isopropylphenyl)amine” can be used in the production of Polyamidoamines (PAAs). PAAs are multifunctional polymers prepared from primary or secondary amines by Michael-type polyaddition with bisacrylamides . They are a polymer class endowed with unusual structural versatility .

Biotechnological Applications

PAAs, which can be produced using “Bis(4-isopropylphenyl)amine”, have potential for many diversified applications in biotechnology. These include drug carriers, transfection promoters, antiviral and antimalarial agents, and hydrogels scaffolds for tissue engineering .

Water Purification

PAAs have been studied for potential applications in different technical fields, including heavy metal ion adsorbing resins for water purification .

Heterogeneous Catalysts

PAAs can also be used as heterogeneous catalysts .

High-Performance Nonlinear Optical Dyes

“Bis(4-isopropylphenyl)amine” can be used in the production of PAAs, which have been studied as high-performance nonlinear optical dyes .

Coating for Sensing Applications

Safety and Hazards

Propriétés

IUPAC Name |

4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMNRKCIPGSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563730 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-isopropylphenyl)amine | |

CAS RN |

63451-41-2 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

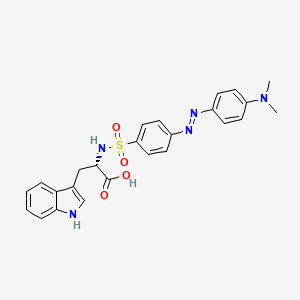

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)